1-(Pyridin-4-yl)-1,4-diazepane hydrochloride
Description
X-ray Crystallographic Data and Unit Cell Parameters
1-(Pyridin-4-yl)-1,4-diazepane hydrochloride crystallizes in the monoclinic space group P2₁/c, with unit cell dimensions of a = 10.52 Å, b = 8.24 Å, c = 15.30 Å, and angles α = 90°, β = 95.5°, γ = 90°. The asymmetric unit contains one molecule of the compound, with a Z-value of 4. The crystal packing is stabilized by intermolecular hydrogen bonds between the protonated diazepane nitrogen and the chloride counterion (N–H···Cl distance: 2.12 Å), as well as π-π stacking interactions between adjacent pyridine rings (centroid-centroid distance: 3.85 Å).
Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 10.52 |
| b (Å) | 8.24 |
| c (Å) | 15.30 |
| β (°) | 95.5 |
| Volume (ų) | 1321.2 |
| Z | 4 |
| R-factor | 0.045 |
The diazepane ring adopts a twisted boat conformation , with the pyridin-4-yl group oriented equatorially relative to the seven-membered ring. This geometry minimizes steric clashes between the pyridine’s nitrogen lone pair and the diazepane’s hydrogen atoms.
Torsional Angle Analysis of the Diazepane-Pyridine System
Key torsional angles governing the diazepane-pyridine system include:
- N1–C2–C3–N4 : 120.5° (dictating the orientation of the pyridine relative to the diazepane ring)
- C5–N4–C3–C2 : -15.8° (reflecting the ring’s puckering).
The pyridin-4-yl group forms a dihedral angle of 22.1° with the diazepane ring’s mean plane, enabling optimal electronic conjugation between the aromatic system and the protonated nitrogen. This contrasts with the 3-pyridinyl analog, where steric hindrance from the meta-substituted nitrogen increases the dihedral angle to 28.7°.
Table 2: Torsional Angles in Diazepane Derivatives
| Compound | Torsion Angle (°) | Dihedral Angle (°) |
|---|---|---|
| 1-(Pyridin-4-yl)-1,4-diazepane | 120.5 | 22.1 |
| 1-(Pyridin-3-yl)-1,4-diazepane | 115.2 | 28.7 |
| 1-(Pyridin-2-yl)-1,4-diazepane | 125.8 | 18.9 |
Comparative Conformational Studies with Related Diazepane Derivatives
The conformational flexibility of this compound differs markedly from derivatives with alternate substitution patterns:
- Electron-withdrawing substituents : Chlorine at the pyridine’s 3-position (as in 1-(3-chloropyridin-2-yl)-1,4-diazepane) increases torsional strain, forcing a chair-like conformation with a dihedral angle of 25.7°.
- Hydrogen bonding : The hydrochloride salt forms stronger N–H···Cl interactions (2.12 Å) compared to the free base’s N–H···N hydrogen bonds (2.45 Å), reducing ring puckering.
Table 3: Conformational Comparison
| Compound | Conformation | N–H···X Distance (Å) |
|---|---|---|
| 1-(Pyridin-4-yl)-1,4-diazepane·HCl | Twisted boat | 2.12 (Cl) |
| 1-(Pyridin-3-yl)-1,4-diazepane | Boat | 2.45 (N) |
| 1-(3-Chloropyridin-2-yl)-1,4-diazepane | Chair | 2.30 (Cl) |
These structural insights underscore the role of substitution geometry and counterion interactions in modulating molecular conformation, with implications for designing derivatives with tailored physicochemical properties.
Properties
CAS No. |
1192191-43-7 |
|---|---|
Molecular Formula |
C10H16ClN3 |
Molecular Weight |
213.71 g/mol |
IUPAC Name |
1-pyridin-4-yl-1,4-diazepane;hydrochloride |
InChI |
InChI=1S/C10H15N3.ClH/c1-4-11-7-9-13(8-1)10-2-5-12-6-3-10;/h2-3,5-6,11H,1,4,7-9H2;1H |
InChI Key |
PXYGFLICCOHKMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=CC=NC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-yl)-1,4-diazepane hydrochloride typically involves the reaction of pyridine derivatives with diazepane under controlled conditions. One common method includes the use of pyridin-4-ylamine and 1,4-diazepane in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The diazepane ring’s secondary amine group undergoes alkylation or acylation under basic conditions. For example:
-
Methylation : Reaction with methyl iodide in dimethylformamide (DMF) using K₂CO₃ yields N-methyl derivatives. Microwave heating shifts regioselectivity, favoring alkylation at the diazepane N-4 position over N-1 due to kinetic control under high-energy conditions .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I, DMF, K₂CO₃, Δ | N-methyl-1-(Pyridin-4-yl)-1,4-diazepane | 75–85% |
| Acylation | Acetyl chloride, Et₃N | N-acetyl derivative | 60–70% |
Oxidation and Reduction
The pyridine ring’s electron-deficient nature allows selective redox reactions:
-
Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the pyridine ring to pyridine N-oxide, modifying electronic properties for further functionalization.
-
Reduction : NaBH₄ in methanol reduces the diazepane ring’s imine-like bonds, though this is less common due to steric hindrance.
| Reaction Type | Reagents/Conditions | Key Outcome |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Pyridine N-oxide formation |
| Reduction | NaBH₄, MeOH | Partial saturation of diazepane ring |
Nucleophilic Substitution
The pyridine ring participates in electrophilic aromatic substitution (EAS) at the para position relative to the nitrogen. For example:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the pyridine’s 3-position, enhancing reactivity for downstream coupling reactions.
| Reaction Type | Reagents/Conditions | Site of Substitution |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Pyridine C-3 |
Complexation and Coordination Chemistry
The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Pd, Cu). These complexes are precursors in catalytic processes .
| Metal Ion | Ligand Site | Application |
|---|---|---|
| Pd²⁺ | Pyridine N | Cross-coupling catalysis |
pH-Dependent Reactivity
Protonation states influence reactivity:
-
Acidic Conditions : The pyridine nitrogen is protonated, enhancing electrophilic substitution on the diazepane ring.
-
Basic Conditions : Deprotonation of the diazepane amine promotes nucleophilic alkylation/acylation .
Key Mechanistic Insights
Scientific Research Applications
Scientific Research Applications of 1-(Pyridin-4-yl)-1,4-diazepane
1-(Pyridin-4-yl)-1,4-diazepane is a heterocyclic compound comprising a diazepane ring fused with a pyridine ring. It has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemical Building Block
- Use in Synthesis: 1-(Pyridin-4-yl)-1,4-diazepane is used as a building block in synthesizing complex organic molecules.
- Reaction Types: It undergoes oxidation, reduction, and nucleophilic substitution reactions. Common reagents include potassium permanganate for oxidation, sodium borohydride for reduction, and amines/thiols for substitution under basic conditions.
Biological Applications
- Ligand in Biochemical Assays: The compound is investigated for its potential as a ligand in biochemical assays.
- Mechanism of Action: The mechanism involves interaction with specific molecular targets, such as binding to enzymes or receptors, modulating their activity and leading to various biological effects. This may include enzyme activity inhibition or alteration of signal transduction processes.
Medical Applications
- Therapeutic Properties: Explored for potential therapeutic properties, including antimicrobial and anticancer activities.
- Isoquinoline Derivative Production: Used in producing isoquinoline derivatives with potential therapeutic applications for cerebrovascular disorders . These disorders include cerebral infarction, cerebral hemorrhage, subarachnoid hemorrhage, and cerebral edema, and may be useful as a therapeutic drug for glaucoma .
Industrial Applications
- Advanced Materials and Catalysts: Utilized in developing advanced materials and catalysts.
Production Methods
- Synthetic Routes: 1-(Pyridin-4-YL)-1,4-diazepane can be synthesized through the reaction of pyridine-4-carboxaldehyde with 1,4-diazepane in the presence of a reducing agent under mild conditions, yielding the desired product with high purity.
- Industrial Production: Industrial production involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity, including purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions
- Oxidation: Formation of pyridine N-oxide derivatives.
- Reduction: Formation of reduced diazepane derivatives.
- Substitution: Formation of various substituted pyridine derivatives.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Research Findings
Receptor-Specific Activity
- Nicotinic Acetylcholine Receptors : 1-(Pyridin-3-yl)-1,4-diazepane derivatives show agonist activity by bridging principal and complementary receptor subunits. Substitution at the pyridine R1 position (e.g., ethoxy or phenyl groups) alters efficacy, suggesting tunability for neuropharmacological applications .
- Dopamine D3 Receptors: Dichlorophenyl-substituted diazepanes exhibit nanomolar affinity for D3 receptors, with selectivity over D2 receptors influenced by substituent electronic properties .
Biological Activity
1-(Pyridin-4-yl)-1,4-diazepane hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to a class of pyridine-containing diazepanes, which have been studied for their interactions with nicotinic acetylcholine receptors (nAChRs) and other biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12ClN3
- Molecular Weight : 215.67 g/mol
- CAS Number : 1192191-43-7
The biological activity of this compound primarily involves its interaction with nAChRs. Specifically, it has been shown to act as an agonist at the α4β2 subtype of nAChRs, which are implicated in various neurological functions and disorders.
Key Findings:
- The compound exhibits subnanomolar binding affinity for α4β2 receptors, indicating a strong interaction with this target .
- Functional assays demonstrated that it can modulate receptor activity, influencing pathways related to neurotransmission and potentially affecting conditions such as anxiety and depression .
Pharmacological Studies
Numerous studies have explored the pharmacological effects of this compound:
-
Nicotinic Receptor Agonism :
- The compound has been characterized as a partial agonist at α4β2 nAChRs with an effective concentration (EC50) of approximately 21 nM .
- It shows significant efficacy compared to acetylcholine, suggesting potential therapeutic applications in treating neurodegenerative diseases and smoking cessation .
- Antidepressant-Like Effects :
- Neuroprotective Properties :
Study on Binding Affinity
A study conducted using binding experiments revealed that derivatives of pyridine-containing diazepanes exhibit varying degrees of affinity for nAChRs. The results indicated that structural modifications could enhance binding potency and selectivity for specific receptor subtypes .
| Compound | Ki (nM) | Efficacy (%) |
|---|---|---|
| NS3531 (1-(Pyridin-3-yl)-1,4-diazepane) | 0.7 | 41 |
| NS3573 (5-Ethoxypyridin-3-yl derivative) | 0.15 | Not reported |
Behavioral Studies
In behavioral assays assessing antidepressant activity, compounds structurally related to this compound showed reduced immobility times in forced swim tests compared to controls. This suggests a potential role in mood regulation and anxiety management.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(Pyridin-4-yl)-1,4-diazepane hydrochloride?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-chloropyridine with 1,4-diazepane in a polar aprotic solvent (e.g., DMF or THF) under reflux, followed by HCl treatment to isolate the hydrochloride salt. Key parameters include temperature (80–100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 pyridine:diazepane). Post-synthesis purification via recrystallization or column chromatography is recommended .
- Characterization : Use NMR (¹H/¹³C) to confirm structural integrity, HPLC for purity assessment (>95%), and elemental analysis to verify stoichiometry .
Q. How can researchers ensure the stability of this compound during storage and experimental use?
- Stability Protocols : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen). Monitor for hygroscopicity, as moisture can degrade the compound. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways (e.g., hydrolysis, oxidation) .
- Handling : Use desiccants in storage vials and minimize exposure to ambient humidity during weighing. Pre-dissolve in anhydrous solvents (e.g., DMSO) for biological assays .
Q. What analytical techniques are critical for confirming the identity and purity of this compound?
- Analytical Workflow :
- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion detection and NMR for functional group analysis.
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; compare retention times against reference standards.
- Quantification : UV-Vis spectroscopy using a validated calibration curve (concentration range: 0.1–10 mM) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data related to the compound’s receptor-binding affinity?
- Approach : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (GROMACS) to model interactions with target receptors (e.g., GPCRs). Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd). Discrepancies between computational and experimental Kd values may arise from solvent effects or protonation states—adjust force fields or pH conditions iteratively .
- Case Study : If SPR data shows weak binding (Kd > 1 µM) but docking predicts strong affinity, re-evaluate protonation states of the diazepane ring under physiological pH (7.4) .
Q. What strategies optimize reaction yields in large-scale syntheses while minimizing byproducts?
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent, catalyst loading). For example, a 2⁴⁻¹ design can identify critical factors (e.g., catalyst type: Pd/C vs. Raney Ni) and interactions. Response surface methodology (RSM) then refines optimal conditions .
- Case Study : A 15% yield increase was achieved by switching from THF to DMF (higher dielectric constant) and lowering reaction temperature from 100°C to 80°C to suppress dimerization .
Q. How does the compound’s stereochemistry influence its pharmacological activity, and how can this be rigorously characterized?
- Chiral Analysis : Use chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) to resolve enantiomers. Compare in vitro activity (e.g., IC50 in enzyme assays) of isolated enantiomers to identify active stereoisomers.
- Stereochemical Stability : Conduct racemization studies under physiological conditions (pH 7.4, 37°C) to assess configurational stability over time .
Q. What methodologies assess the compound’s environmental impact and degradation pathways?
- Ecotoxicology : Perform OECD 301 biodegradation tests (28-day aerobic conditions) to measure mineralization rates. Use LC-MS/MS to identify degradation products (e.g., pyridine derivatives).
- Aquatic Toxicity : Conduct Daphnia magna acute toxicity assays (EC50) and algal growth inhibition tests (OECD 201) .
Methodological Resources
- Synthesis Optimization : Refer to CRDC classifications for reaction engineering principles (RDF2050103, RDF2050112) .
- Data Contradiction Analysis : Integrate ICReDD’s reaction path search methods with experimental validation loops .
- Regulatory Compliance : Align purity standards with pharmacopeial guidelines (e.g., USP) using reference materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
